1-Benzyl-4-[1-(3-methylcyclohexyl)piperidin-4-yl]piperazine
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Overview
Description
1-Benzyl-4-[1-(3-methylcyclohexyl)piperidin-4-yl]piperazine is a complex organic compound with the molecular formula C23H37N3. This compound is part of the piperazine family, which is known for its diverse biological and pharmacological activities . The structure consists of a piperazine ring substituted with a benzyl group and a 3-methylcyclohexyl group, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 1-Benzyl-4-[1-(3-methylcyclohexyl)piperidin-4-yl]piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected to yield the desired compound. Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
1-Benzyl-4-[1-(3-methylcyclohexyl)piperidin-4-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the benzyl or cyclohexyl groups can be replaced with other functional groups using reagents like sodium hydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Benzyl-4-[1-(3-methylcyclohexyl)piperidin-4-yl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[1-(3-methylcyclohexyl)piperidin-4-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
1-Benzyl-4-[1-(3-methylcyclohexyl)piperidin-4-yl]piperazine can be compared with other piperazine derivatives, such as:
- 1-Benzyl-4-methylpiperazine
- 1-Benzyl-4-(3-methylcyclohexyl)piperazine
- 1-Benzyl-4-(4-methylcyclohexyl)piperazine
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C23H37N3 |
---|---|
Molecular Weight |
355.6 g/mol |
IUPAC Name |
1-benzyl-4-[1-(3-methylcyclohexyl)piperidin-4-yl]piperazine |
InChI |
InChI=1S/C23H37N3/c1-20-6-5-9-23(18-20)25-12-10-22(11-13-25)26-16-14-24(15-17-26)19-21-7-3-2-4-8-21/h2-4,7-8,20,22-23H,5-6,9-19H2,1H3 |
InChI Key |
KZAYPWPXFXBOLG-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1)N2CCC(CC2)N3CCN(CC3)CC4=CC=CC=C4 |
Canonical SMILES |
CC1CCCC(C1)N2CCC(CC2)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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